molecular formula C23H26N4O4 B2725868 3,5-dimethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide CAS No. 946273-05-8

3,5-dimethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide

Cat. No.: B2725868
CAS No.: 946273-05-8
M. Wt: 422.485
InChI Key: HDONXIXXCYSMEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The methoxy groups are introduced through methylation reactions, while the pyrimidinylamino phenyl moiety is attached via amide bond formation. Common reagents used in these reactions include methyl iodide for methylation and coupling agents like EDCI or DCC for amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yields and purity. This may include the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), or halogenation using bromine (Br2) or chlorine (Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups results in amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethoxy-N-(4-aminophenyl)benzamide: Similar structure but lacks the pyrimidinyl moiety.

    3,5-dimethoxy-N-(4-(2-methylphenyl)amino)benzamide: Similar structure but lacks the propoxypyrimidinyl group.

Uniqueness

3,5-dimethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide is unique due to the presence of both methoxy groups and the pyrimidinylamino phenyl moiety, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

3,5-dimethoxy-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-5-10-31-22-14-21(24-15(2)25-22)26-17-6-8-18(9-7-17)27-23(28)16-11-19(29-3)13-20(12-16)30-4/h6-9,11-14H,5,10H2,1-4H3,(H,27,28)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDONXIXXCYSMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.